3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide
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Overview
Description
3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide is an aromatic ether.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of insecticides, such as Novaluron, demonstrating its utility in pest control applications. Novaluron is synthesized through reactions involving 2-chloro-4-aminophenol and perfluoro-vinyl-perfluoro-methyl ether, showcasing the compound's role in complex chemical syntheses (Wen Zi-qiang, 2008).
Environmental Interactions
- In the context of environmental science, this compound's derivatives have been studied for their adsorption, desorption, and mobility in soils, particularly in relation to weed control in soybeans. This research provides insight into the environmental impact and behavior of such chemicals in agricultural settings (Jiangfeng Guo et al., 2004).
Photochemical Behavior
- The compound's derivatives have been studied for their photochemical behavior, particularly in terms of substituent-dependent photoinduced intramolecular charge transfer. This research is significant in understanding the compound's potential applications in photochemistry and materials science (Jye-Shane Yang et al., 2004).
Material Science Applications
- In material science, derivatives of this compound have been used in the synthesis of novel polyimides, which have applications in areas like solubility, dielectric properties, and thermal stability. This highlights its relevance in the development of advanced materials (B. Myung et al., 2003).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been explored for their bactericidal activity against MRSA, demonstrating its potential in antibiotic development and the fight against drug-resistant bacteria (Iveta Zadrazilova et al., 2015).
Peptide Synthesis
- The compound has been utilized in the synthesis of photolabile multi-detachable alkoxybenzyl alcohol resin supports for peptide fragment synthesis, indicating its application in the field of peptide chemistry (J. Tam et al., 2009).
Properties
Molecular Formula |
C22H17ClF3N3O3 |
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Molecular Weight |
463.8 g/mol |
IUPAC Name |
3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylbenzamide |
InChI |
InChI=1S/C22H17ClF3N3O3/c1-27-20(30)13-3-2-4-17(11-13)32-16-8-5-14(6-9-16)28-21(31)29-15-7-10-19(23)18(12-15)22(24,25)26/h2-12H,1H3,(H,27,30)(H2,28,29,31) |
InChI Key |
CGFGJVMEGKQFPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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